N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-Benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic small molecule featuring a 1,2-oxazole core substituted at the 5-position with a 4-methoxyphenyl group. The acetamide moiety is linked to the oxazole ring via a methylene bridge, with an N-benzyl group further enhancing its structural complexity. Its synthesis typically involves coupling reactions between functionalized oxazole precursors and benzylamine derivatives, often mediated by cesium carbonate or similar bases in polar aprotic solvents like DMF .
Properties
IUPAC Name |
N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-9-7-15(8-10-17)18-11-16(21-24-18)12-19(22)20-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPXELMTNUGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using suitable methoxy-substituted benzene derivatives.
Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions, often using benzyl halides as the starting material.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole derivatives. Substitution reactions can lead to a variety of substituted oxazole compounds.
Scientific Research Applications
N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The 1,2-oxazole core in the target compound distinguishes it from structurally related heterocycles such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and indole-based systems (Table 1).
Key Observations:
- 1,2-Oxazole vs. 1,3,4-Thiadiazole: The 1,3,4-thiadiazole analog in exhibits potent anticonvulsant activity due to the hydrophobic benzothiazole domain and amino acetamide linkage, which may enhance blood-brain barrier penetration .
- Indole vs. Oxazole: The indole-containing analog () lacks reported bioactivity but demonstrates the impact of aromatic systems on solubility and steric hindrance. The planar indole ring may reduce conformational flexibility compared to the oxazole core .
- Triazole and Quinazoline Derivatives: Compounds with 1,2,4-triazole or quinazoline cores (Evidences 5, 11) show enhanced anticancer activity, likely due to sulfonyl or morpholine groups improving binding to kinase domains or DNA .
Substituent Effects
- 4-Methoxyphenyl Group: This substituent is a common feature in anticonvulsant () and anticancer () compounds. Its electron-donating methoxy group may enhance π-π stacking with aromatic residues in target proteins .
- N-Benzyl vs. Other N-Substituents: The N-benzyl group in the target compound contrasts with sulfonamide () or hydroxamic acid () moieties in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
